molecular formula C22H18FN3O2S3 B2499561 2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1252907-68-8

2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No. B2499561
CAS RN: 1252907-68-8
M. Wt: 471.58
InChI Key: XYHFRQVUSMJTAQ-UHFFFAOYSA-N
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Description

The compound 2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide is a novel molecule with potential antiviral properties. It is structurally related to other compounds that have been synthesized and characterized for their potential as antiviral agents and inhibitors of key enzymes. For instance, a similar molecule, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, has been synthesized and shown to have antiviral potency against SARS-CoV-2 protein . Another related compound, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, has been identified as a potent dual inhibitor of human thymidylate synthase and dihydrofolate reductase .

Synthesis Analysis

The synthesis of related compounds involves several steps, including the use of key intermediates such as 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, which can be further modified to create a variety of analogues with potential inhibitory activities . The synthesis process often includes reactions such as Ullmann coupling to introduce various substituents that can affect the biological activity of the final compound.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by a folded conformation around the methylene carbon atom of the thioacetamide bridge. This conformation brings the pyrimidine ring close to the benzene ring, as observed in crystal structures of similar compounds . The presence of intramolecular hydrogen bonds stabilizes this folded conformation and influences the overall geometry of the molecule .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of functional groups such as the amino group in the pyrimidine ring and the sulfanyl group. These groups can participate in hydrogen bonding and other intermolecular interactions, which are crucial for the biological activity of the molecule. For example, the formation of strong stable hydrogen-bonded interactions has been observed in NBO analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, including their spectroscopic characteristics, have been studied using techniques like FT-IR and FT-Raman spectra. The equilibrium geometry and vibrational assignments of the molecules have been carried out using computational methods such as density functional theory . Additionally, the drug likeness of these molecules has been evaluated based on Lipinski's rule, and their pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, have been predicted .

Scientific Research Applications

Dual Inhibitor Potential

This compound has been identified as a potential dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This dual inhibitory action is significant in the field of medicinal chemistry, especially for cancer treatment, as it targets two critical enzymes involved in DNA synthesis and repair. The compound demonstrates potent inhibitory activities against both human TS and DHFR, making it a promising candidate for further drug development in cancer therapy (Gangjee, Qiu, Li, & Kisliuk, 2008).

Molecular Structure and Interactions Analysis

A detailed analysis of this compound's molecular structure, including its hydrogen-bonded interactions, spectroscopic properties (FT-IR, FT-Raman), and drug likeness, has been conducted. This research is crucial for understanding the compound's pharmacokinetic properties and its potential as an antiviral agent, particularly against SARS-CoV-2 (Mary et al., 2020).

Crystal Structure Insights

Studies on the crystal structures of related compounds provide insights into their molecular conformations. This information is valuable for understanding the compound's chemical behavior and interactions in biological systems, which is essential for drug design and development (Subasri et al., 2016).

Antitumor Activity Evaluation

Research on similar compounds has been conducted to evaluate their antitumor activities. The findings from these studies contribute to the development of new cancer therapies, as these compounds have shown potent anticancer activity against various human cancer cell lines. This highlights the potential of this compound in the field of oncology (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S3/c1-29-17-4-2-3-16(11-17)24-19(27)13-31-22-25-18-9-10-30-20(18)21(28)26(22)12-14-5-7-15(23)8-6-14/h2-11H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHFRQVUSMJTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide

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